H-D-Phe-Pip-Arg-pNA dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H38Cl2N8O5 |

|---|---|

Molecular Weight |

625.5 g/mol |

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C27H36N8O5.2ClH/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;;/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);2*1H/t21-,22+,23+;;/m1../s1 |

InChI Key |

NSXSTEARZJTALV-ROJHRYAJSA-N |

Isomeric SMILES |

C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N.Cl.Cl |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of H-D-Phe-Pip-Arg-pNA Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride, commonly known as S-2238, is a synthetic chromogenic substrate with high specificity for the serine protease thrombin.[1][2] Its design is patterned after the N-terminal portion of the A alpha chain of fibrinogen, the natural substrate of thrombin.[1][3] This specificity makes it an invaluable tool in hematology and coagulation research for the quantification of thrombin activity and the assessment of its inhibitors, most notably antithrombin III (AT-III).[1][2][4] This technical guide provides a comprehensive overview of the mechanism of action of H-D-Phe-Pip-Arg-pNA, detailed experimental protocols for its use, and key quantitative data.

Core Mechanism of Action: Enzymatic Cleavage and Chromophore Release

The fundamental principle behind H-D-Phe-Pip-Arg-pNA as a detection reagent lies in its enzymatic cleavage by thrombin. The substrate itself is a colorless compound. However, upon interaction with thrombin, the enzyme hydrolyzes the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored chromophore, p-nitroaniline.[4][5] The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample. The concentration of the liberated pNA can be quantitatively measured by monitoring the change in absorbance at 405 nm using a spectrophotometer.[4][6]

The specificity of this substrate for thrombin is a key attribute, minimizing interference from other proteases that may be present in biological samples.[7] This high specificity is crucial for accurate and reliable results in various research and diagnostic applications.

Quantitative Data: Enzyme Kinetics and Physicochemical Properties

The interaction between H-D-Phe-Pip-Arg-pNA and thrombin can be characterized by standard enzyme kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the affinity of the enzyme for the substrate.

Table 1: Enzyme Kinetic Parameters for the Hydrolysis of H-D-Phe-Pip-Arg-pNA by Thrombin [8][9]

| Enzyme Source | Km (mol/L) | Vmax (mol/min per NIH-U) | Conditions |

| Human Thrombin | 0.7 x 10⁻⁵ | 1.7 x 10⁻⁷ | 0.05 mol/L Tris buffer, pH 8.3, I=0.15, 37°C |

| Bovine Thrombin | 0.9 x 10⁻⁵ | 2.2 x 10⁻⁷ | 0.05 mol/L Tris buffer, pH 8.3, I=0.15, 37°C |

Table 2: Physicochemical Properties of H-D-Phe-Pip-Arg-pNA Dihydrochloride

| Property | Value |

| Molecular Formula | C₂₇H₃₇ClN₈O₅ (dihydrochloride) |

| Molecular Weight | 625.6 g/mol (dihydrochloride)[8] |

| Solubility in Water | > 10 mmol/L[8] |

| Molar Extinction Coefficient (pNA) | 1.27 x 10⁴ mol⁻¹ L cm⁻¹ at 316 nm[8] |

| Recommended Storage (Lyophilized) | -20°C, desiccated, stable for 36 months[10] |

| Recommended Storage (in Solution) | -20°C, use within 1 month to prevent loss of potency[10] |

Signaling Pathway and Experimental Workflow Diagrams

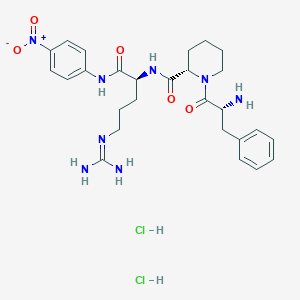

Caption: Mechanism of action of H-D-Phe-Pip-Arg-pNA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tribioscience.com [tribioscience.com]

- 3. A simple activity assay for thrombin and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. diapharma.com [diapharma.com]

- 7. Purchase Directly from H-D-Phe-Pip-Arg-pNA.2HCl | China H-D-Phe-Pip-Arg-pNA.2HCl Supplies [liwei-peptide.com]

- 8. endotell.ch [endotell.ch]

- 9. aniara.com [aniara.com]

- 10. adooq.com [adooq.com]

S-2238 substrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic substrate S-2238, a critical tool for the assessment of thrombin activity. This document details its chemical structure, physicochemical properties, and kinetic parameters, and provides standardized experimental protocols for its use in research and drug development.

Chemical Structure and Identity

S-2238 is a synthetic chromogenic substrate designed to be highly specific for the serine protease thrombin (Factor IIa). Its chemical name is H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide dihydrochloride. The peptide sequence is engineered to mimic the natural cleavage site of thrombin in fibrinogen. Upon cleavage by thrombin, the colorless substrate releases the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.

The chemical structure of S-2238 is as follows:

Chemical Formula: C₂₇H₃₆N₈O₅ · 2HCl[1][2]

Molecular Weight: 625.6 g/mol [1][2][3]

CAS Number: 64815-81-2 (free base), 160192-34-7 (hydrochloride)[4][5]

Physicochemical and Kinetic Properties

S-2238 is supplied as a white lyophilized powder.[3][6] Its key properties and kinetic parameters for thrombin are summarized in the tables below.

Table 1: Physicochemical Properties of S-2238

| Property | Value | Reference |

| Appearance | White lyophilized powder | [3][6] |

| Solubility | > 10 mg/mL in pure water | [3][6] |

| Purity (HPLC) | ≥ 99% | [3][6] |

| Stability (lyophilized) | At least 24 months at 2 to 8 °C | [3][6] |

| Stability (3 mmol/mL solution) | Approximately 1 month at 2 to 8 °C | [3][6] |

| Stability (1 mmol/L in H₂O) | More than 6 months at 2-8°C | [7][8] |

Table 2: Kinetic Parameters for Thrombin with S-2238 Substrate

| Enzyme Source | Michaelis Constant (Kₘ) | Maximum Velocity (Vₘₐₓ) | Experimental Conditions | Reference |

| Human Thrombin | 0.7 x 10⁻⁵ mol/L | 1.7 x 10⁻⁷ mol/min · NIH-U | 37°C in 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [7][8] |

| Bovine Thrombin | 0.9 x 10⁻⁵ mol/L | 2.2 x 10⁻⁷ mol/min · NIH-U | 37°C in 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [7][8] |

Mechanism of Action and Signaling Pathway Context

The enzymatic reaction of S-2238 with thrombin is a hydrolysis reaction. Thrombin cleaves the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule. The release of pNA results in a measurable increase in absorbance at 405 nm, which is directly proportional to the thrombin activity.

S-2238 is utilized to measure the activity of thrombin, a key enzyme in the coagulation cascade. Thrombin is responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. The activity of thrombin is tightly regulated by various factors within this pathway.

Experimental Protocols

The following is a general protocol for a thrombin activity assay using S-2238. This protocol may require optimization depending on the specific experimental conditions and the nature of the sample.

Materials:

-

S-2238 chromogenic substrate

-

Tris buffer (e.g., 0.05 M Tris, 0.30 M NaCl, pH 8.40)

-

Thrombin standard (human or bovine)

-

Sample containing thrombin or a thrombin inhibitor

-

2% Citric acid or 20% Acetic acid (stopping reagent)

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

Water bath or incubator at 37°C

Protocol Workflow:

Detailed Method:

-

Reagent Preparation:

-

Reconstitute S-2238 in distilled water to a stock concentration of 1-2 mmol/L.[7][8] For example, a 25 mg vial can be dissolved in a specific volume to achieve the desired concentration (e.g., 5 mL for a 5 mg/mL solution).[7]

-

Prepare a suitable Tris buffer (e.g., 0.05 M Tris, 0.30 M NaCl, pH 8.40).[7]

-

Prepare serial dilutions of a thrombin standard in the Tris buffer.

-

Prepare samples to be tested, diluted in the same buffer.

-

-

Assay Procedure (based on a suggested protocol): [7]

-

To a test tube or microplate well, add 400 µL of the Tris buffer.

-

Add 100 µL of the thrombin standard or sample.

-

Mix and incubate for 1 minute at 37°C.

-

Add 100 µL of the reconstituted S-2238 substrate solution.

-

Mix and incubate for exactly 3 minutes at 37°C.

-

Stop the reaction by adding 300 µL of 2% citric acid.

-

Read the absorbance at 405 nm against a sample blank.

-

-

Data Analysis:

-

The rate of pNA formation, measured as the change in absorbance per minute (ΔA/min), is proportional to the thrombin activity in the sample.

-

A standard curve can be generated using the absorbance values of the thrombin standards to determine the thrombin concentration in the unknown samples.

-

Applications in Research and Drug Development

S-2238 is a versatile tool with numerous applications, including:

-

Screening for and characterization of novel thrombin inhibitors in drug discovery.

-

Quality control of heparin and other related drugs. [6]

Conclusion

The S-2238 substrate is a reliable and highly specific tool for the quantitative determination of thrombin activity. Its well-defined chemical and kinetic properties, coupled with straightforward experimental protocols, make it an invaluable reagent in hemostasis research, clinical diagnostics, and the development of novel anticoagulant therapies. The information provided in this guide serves as a comprehensive resource for researchers and professionals working in these fields.

References

- 1. S 2238 CAS#: 64815-81-2 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 4. medkoo.com [medkoo.com]

- 5. S-2238 | 64815-81-2 [hepattack.com]

- 6. CHROMOGENIC SUBSTRATE S-2238™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. H-D-Phe-Pip-Arg-pNA|CAS 64815-81-2|DC Chemicals [dcchemicals.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. H-D-Phe-Pip-Arg-pNA hydrochloride(thrombinSubstrate, S-2238) Datasheet DC Chemicals [dcchemicals.com]

- 11. S-2238™ | Chromogenic Substrates - Thrombin [coachrom.com]

H-D-Phe-Pip-Arg-pNA Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

H-D-Phe-Pip-Arg-pNA dihydrochloride, commonly known as S-2238, is a synthetic chromogenic substrate extensively utilized in thrombosis and hemostasis research. Its high specificity for the serine protease thrombin makes it an invaluable tool for the precise quantification of thrombin activity and for functional assays of its primary inhibitor, antithrombin III (AT-III). This technical guide provides an in-depth overview of the core applications, mechanism of action, quantitative data, and detailed experimental protocols for the use of this compound in a research setting.

Core Applications

The primary application of this compound is the determination of thrombin activity in purified systems and biological samples such as plasma.[1][2] By extension, it is a critical reagent in the functional assessment of antithrombin III (AT-III), a key anticoagulant protein.[3][4] The assay is sensitive, accurate, and readily adaptable for both manual and automated methods.[4] Its utility also extends to drug discovery, where it can be employed in high-throughput screening to identify and characterize novel thrombin inhibitors.

Mechanism of Action

H-D-Phe-Pip-Arg-pNA is a tripeptide sequence (D-Phenylalanine-Pipecolic acid-Arginine) covalently linked to a chromophore, p-nitroaniline (pNA). The peptide sequence mimics the cleavage site of thrombin in its natural substrate, fibrinogen.[5] In the presence of thrombin, the substrate is hydrolyzed at the carboxyl side of the arginine residue. This enzymatic cleavage releases the yellow-colored p-nitroaniline (pNA), which can be quantitatively measured by monitoring the change in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample.[6]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

| Full Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride |

| Molecular Formula | C₂₇H₃₆N₈O₅ · 2HCl |

| Molecular Weight | 625.6 g/mol |

| Absorbance Maximum (λmax) of pNA | 405 nm |

| Molar Extinction Coefficient (ε) of pNA at 405 nm | 9,940 M⁻¹cm⁻¹ |

| Solubility | > 10 mmol/L in water |

Table 2: Kinetic Parameters for Thrombin

| Enzyme | K_m_ | V_max_ |

| Human Thrombin | 7 µM | 1.7 µmol/min/NIH unit |

| Bovine Thrombin | 9 µM | 2.2 µmol/min/NIH unit |

| Determined at 37°C in 0.05 mol/L Tris buffer, pH 8.3, I=0.15.[6] |

Table 3: Relative Substrate Specificity

| Enzyme | Relative Reactivity (%) |

| Thrombin | 100 |

| Factor Xa | 5 |

| Plasmin | 5 |

| Kallikrein | 60 |

| Activated Protein C (aPC) | 40 |

| Assay conditions must be optimized to ensure specificity for thrombin.[7] |

Experimental Protocols

Thrombin Activity Assay

This protocol provides a method for determining the activity of a purified thrombin solution.

Materials:

-

H-D-Phe-Pip-Arg-pNA (S-2238) stock solution (e.g., 5.6 mM in sterile water)

-

Tris Buffer (50 mM Tris, 0.15 M NaCl, pH 8.3) containing 0.2% BSA

-

Thrombin standard solution of known activity

-

Microplate reader capable of measuring absorbance at 405 nm

-

37°C incubator

-

20% Acetic Acid (for endpoint assay)

Procedure (Kinetic Assay):

-

Prepare serial dilutions of the thrombin standard in Tris buffer.

-

In a 96-well microplate, add 100 µL of Tris buffer to blank wells and 100 µL of the thrombin dilutions or unknown samples to their respective wells.

-

Pre-incubate the plate at 37°C for 4 minutes.

-

To initiate the reaction, add 100 µL of pre-warmed S-2238 solution to all wells.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm every minute for 5-10 minutes at 37°C.

-

Calculate the rate of reaction (ΔA/min) for each well.

-

Generate a standard curve by plotting the rate of reaction against the known thrombin concentrations.

-

Determine the concentration of the unknown samples from the standard curve.

Procedure (Endpoint Assay):

-

Follow steps 1-4 of the kinetic assay.

-

Incubate the reaction at 37°C for a fixed time (e.g., 3 minutes).

-

Stop the reaction by adding 50 µL of 20% acetic acid to each well.

-

Read the absorbance at 405 nm.

-

Subtract the absorbance of the blank from the sample absorbances.

-

Generate a standard curve and determine the concentration of the unknown samples as described above.[5]

Antithrombin III (AT-III) Activity Assay

This protocol measures the functional activity of AT-III in plasma.

Materials:

-

H-D-Phe-Pip-Arg-pNA (S-2238) solution (reconstituted in distilled water)

-

Tris/Heparin Buffer (50 mM Tris, 175 mM NaCl, 7.5 mM Na₂EDTA, pH 8.4, containing heparin)

-

Thrombin solution (e.g., 53 nkat/vial reconstituted in sterile water)

-

Normal plasma (for standard curve)

-

Test plasma samples

-

20% Acetic Acid

-

Microplate reader

Procedure:

-

Prepare a standard curve by serially diluting normal plasma in Tris/Heparin buffer.

-

In a 96-well microplate, add a specific volume of the plasma standards, test samples, and a buffer blank.

-

Add an excess of thrombin solution to each well. The thrombin will be inhibited by the AT-III in the plasma.

-

Incubate for a defined period to allow for the inhibition of thrombin by the AT-III-heparin complex.

-

Add the S-2238 solution to each well. The residual, uninhibited thrombin will cleave the substrate.

-

Incubate for a fixed time at 37°C.

-

Stop the reaction with 20% acetic acid.

-

Measure the absorbance at 405 nm. The absorbance is inversely proportional to the AT-III activity.

-

Plot the absorbance against the percentage of normal plasma for the standard curve.

-

Determine the AT-III activity of the test samples from the standard curve.[5]

Mandatory Visualizations

Caption: Mechanism of H-D-Phe-Pip-Arg-pNA cleavage by thrombin.

Caption: General workflow for a thrombin activity assay.

Caption: Logical flow of the antithrombin III (AT-III) assay.

References

- 1. CHROMOGENIC SUBSTRATE S-2238™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. quadratech.co.uk [quadratech.co.uk]

- 3. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simplified assay for antithrombin III activity using chromogenic peptide substrate. Manual and automated method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diapharma.com [diapharma.com]

- 6. endotell.ch [endotell.ch]

- 7. aniara.com [aniara.com]

The Principle and Application of Chromogenic Substrate S-2238: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromogenic substrate S-2238, a critical tool for the colorimetric determination of thrombin activity. We will delve into the core principle of its mechanism, present key quantitative data, and provide detailed experimental protocols for its application in the laboratory.

Core Principle of S-2238

S-2238 is a synthetic chromogenic substrate designed to be highly specific for the serine protease, thrombin.[1] Its chemical name is H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride (H-D-Phe-Pip-Arg-pNA · 2HCl).[2][3] The fundamental principle of the S-2238 assay lies in the enzymatic cleavage of the substrate by thrombin. This reaction liberates the chromophoric group, p-nitroaniline (pNA).[2][4][5]

The released pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[2][4][5] The rate of pNA release, observed as an increase in absorbance over time, is directly proportional to the enzymatic activity of thrombin in the sample.[2] This relationship allows for the precise and sensitive quantification of thrombin activity.

The enzymatic reaction can be summarized as follows:

H-D-Phe-Pip-Arg-pNA (colorless) + Thrombin → H-D-Phe-Pip-Arg-OH + pNA (yellow)[2]

This direct and linear relationship between enzyme activity and color development makes S-2238 an invaluable substrate for various applications, including the determination of prothrombin, antithrombin, and heparin in plasma.[4][6]

Quantitative Data

The following table summarizes the key kinetic parameters and properties of the chromogenic substrate S-2238.

| Parameter | Value | Conditions | Source |

| Chemical Formula | H-D-Phe-Pip-Arg-pNA · 2HCl | [2][3] | |

| Molecular Weight | 625.6 g/mol | [2][3] | |

| Molar Absorptivity (ε) at 316 nm | 1.27 x 10⁴ mol⁻¹ L cm⁻¹ | [2][3] | |

| Solubility in H₂O | > 10 mmol/L | [3] | |

| Km (Human Thrombin) | 0.7 x 10⁻⁵ mol/L | 37°C in 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [2][7] |

| Vmax (Human Thrombin) | 1.7 x 10⁻⁷ mol/min · NIH-U | 37°C in 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [2][7] |

| Km (Bovine Thrombin) | 0.9 x 10⁻⁵ mol/L | 37°C in 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [2][3][7] |

| Vmax (Bovine Thrombin) | 2.2 x 10⁻⁷ mol/min · NIH-U | 37°C in 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [2][3][7] |

| Storage (Substance) | 2-8°C, protected from light, dry | [2][3] | |

| Storage (1 mmol/L Solution in H₂O) | Stable for > 6 months at 2-8°C | [2][4] |

Experimental Protocols

This section provides a detailed methodology for the determination of thrombin activity using S-2238. The protocol can be adapted for kinetic or endpoint measurements.

Reagents and Materials

-

S-2238 Substrate: Reconstitute with distilled water to a stock solution of 1-2 mmol/L.[2]

-

Thrombin: Human or bovine thrombin. Prepare a stock solution in 0.15 mol/L NaCl. The working solution activity should be around 14 nkat/ml (approximately 6 NIH-U/ml).[4]

-

Tris Buffer: 0.05 mol/L Tris, pH 8.4 at 25°C. Adjust the pH with 1 mol/L HCl.[4]

-

Stopping Reagent (for endpoint assays): 2% (v/v) Acetic Acid or 50% (v/v) Citric Acid.

-

Microplate Reader or Spectrophotometer: Capable of reading absorbance at 405 nm.

-

Microplates or Cuvettes.

-

Incubator or water bath set to 37°C.

Assay Procedure (Kinetic Method)

-

Prepare Reagents: Bring all reagents to the assay temperature (typically 37°C).

-

Reaction Mixture: In a microplate well or cuvette, add the appropriate volume of Tris buffer.

-

Add Sample: Add the thrombin-containing sample to the buffer.

-

Initiate Reaction: Add the S-2238 substrate solution to start the reaction. The final concentration of S-2238 is typically in the range of 0.1 to 0.2 mmol/L.

-

Measure Absorbance: Immediately start measuring the change in absorbance at 405 nm (ΔA/min) over a set period. The reading should be taken in the linear range of the reaction.

-

Calculate Activity: The thrombin activity is proportional to the rate of change in absorbance.

Assay Procedure (Endpoint Method)

-

Prepare Reagents: Bring all reagents to the assay temperature (typically 37°C).

-

Reaction Mixture: In a microplate well or cuvette, add the appropriate volume of Tris buffer and the thrombin-containing sample.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 5 minutes) at 37°C.

-

Initiate Reaction: Add the S-2238 substrate solution to start the reaction.

-

Incubation: Incubate for a precise period (e.g., 10 minutes) at 37°C.

-

Stop Reaction: Add the stopping reagent to terminate the enzymatic reaction.

-

Measure Absorbance: Read the absorbance at 405 nm.

-

Data Analysis: Construct a standard curve using known concentrations of thrombin to determine the activity in the unknown samples.

Important Considerations

-

Interference: In some pathological states, plasma itself may hydrolyze S-2238. A sample blank (without added thrombin) can be run to correct for this.[4]

-

Additives: For certain applications, such as automated antithrombin III assays, the addition of polyethylene glycol (PEG) and Tween-80 may be necessary to prevent thrombin adsorption and improve the linearity of standard curves.[8]

-

Standardization: For thrombin standardization, the natural substrate fibrinogen is recommended as the primary substrate, as the clotting and amidolytic activities of degraded thrombin may not always correlate.[2][3]

This guide provides a comprehensive overview of the chromogenic substrate S-2238, its underlying principles, and its practical application in the laboratory. By understanding these core concepts and following the detailed protocols, researchers can effectively utilize S-2238 for the accurate and sensitive measurement of thrombin activity.

References

- 1. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. endotell.ch [endotell.ch]

- 3. diapharma.com [diapharma.com]

- 4. diapharma.com [diapharma.com]

- 5. caymanchem.com [caymanchem.com]

- 6. quadratech.co.uk [quadratech.co.uk]

- 7. aniara.com [aniara.com]

- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

Understanding the Kinetics of p-Nitroaniline Release from S-2238: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for understanding the kinetics of p-nitroaniline (pNA) release from the chromogenic substrate S-2238. This guide is intended for researchers, scientists, and drug development professionals working with enzymes that exhibit amidolytic activity towards this substrate, most notably thrombin and other related serine proteases.

Introduction to S-2238 and the Principle of p-Nitroaniline Release

S-2238, with the chemical name H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride, is a synthetic chromogenic substrate.[1] Its primary application lies in the quantitative determination of the activity of certain enzymes, particularly thrombin.[2][3] The fundamental principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the p-nitroaniline moiety. This cleavage releases the yellow-colored p-nitroaniline, which can be measured spectrophotometrically at a wavelength of 405 nm.[2][3][4] The rate of pNA formation is directly proportional to the enzymatic activity under defined assay conditions.[4]

Enzymatic Reaction and Signaling Pathway

The enzymatic reaction involving S-2238 is a hydrolysis reaction catalyzed by a serine protease, such as thrombin. The enzyme's active site recognizes and binds to the specific tripeptide sequence of S-2238. This interaction facilitates the cleavage of the peptide bond, leading to the release of p-nitroaniline.

Figure 1: Enzymatic cleavage of S-2238 to release p-nitroaniline.

Quantitative Data Presentation

The following tables summarize key quantitative data for the enzymatic reaction of thrombin with S-2238. These values are crucial for designing and interpreting kinetic assays.

Table 1: Michaelis-Menten Kinetic Constants for Thrombin with S-2238

| Enzyme Source | Km (mol/L) | Vmax (mol/min per NIH-U) | Assay Conditions |

| Human Thrombin | 0.7 x 10-5 | 1.7 x 10-7 | 37°C in 2.5 mL 0.05 mol/L Tris buffer pH 8.3, I 0.15 |

| Bovine Thrombin | 0.9 x 10-5 | 2.2 x 10-7 | 37°C in 2.5 mL 0.05 mol/L Tris buffer pH 8.3, I 0.15 |

Data sourced from product information sheets.[1][4]

Table 2: Molar Extinction Coefficient of p-Nitroaniline

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

| 405 | 9600 |

This value is essential for calculating the concentration of released pNA from absorbance measurements using the Beer-Lambert law.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the kinetics of p-nitroaniline release from S-2238.

Preparation of a p-Nitroaniline Standard Curve

A standard curve is essential for accurately determining the concentration of pNA released in an enzymatic reaction.

Objective: To establish a linear relationship between the absorbance at 405 nm and the known concentration of p-nitroaniline.

Materials:

-

p-Nitroaniline (pNA) standard

-

Assay Buffer (e.g., 50 mM Tris, 0.15 M NaCl, pH 8.3)[3]

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of pNA (e.g., 1 mM) in a suitable solvent like DMSO or the assay buffer.[5][6]

-

Perform serial dilutions of the pNA stock solution in the assay buffer to create a range of standard concentrations (e.g., 0, 20, 40, 60, 80, 100 µM).

-

Add a fixed volume (e.g., 100 µL) of each standard dilution to the wells of a 96-well plate in triplicate.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Plot the average absorbance values against the corresponding pNA concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R-squared value, which should be >0.99 for a reliable standard curve.[7]

Figure 2: Workflow for generating a p-nitroaniline standard curve.

Enzyme Kinetic Assay Protocol (Initial Rate Method)

This protocol outlines the steps for determining the initial reaction velocity of an enzyme using S-2238.

Objective: To measure the rate of p-nitroaniline release at various substrate concentrations to determine kinetic parameters like Km and Vmax.

Materials:

-

Enzyme solution (e.g., thrombin) of known concentration

-

S-2238 substrate solution (reconstituted in water, e.g., 1-2 mmol/L)[4]

-

Assay Buffer (e.g., 50 mM Tris, 0.15 M NaCl, pH 8.3)[3]

-

96-well microplate

-

Thermostated microplate spectrophotometer

Procedure:

-

Prepare a series of S-2238 dilutions in the assay buffer to cover a range of concentrations around the expected Km.

-

In a 96-well plate, add a fixed volume of assay buffer to each well.

-

Add a specific volume of each S-2238 dilution to the respective wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.[8]

-

Initiate the reaction by adding a fixed volume of the enzyme solution to each well.

-

Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 405 nm at regular time intervals (e.g., every 30-60 seconds) for a set duration (e.g., 5-10 minutes).[5][9]

-

For each substrate concentration, plot absorbance versus time. The initial linear portion of this curve represents the initial reaction velocity (v0).

-

Calculate the slope of the linear portion for each substrate concentration. This slope corresponds to the rate of change in absorbance per unit time (ΔA/min).

-

Convert the rate of absorbance change to the rate of pNA formation (in mol/min) using the Beer-Lambert law and the molar extinction coefficient of pNA.

-

Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Alternatively, use a linearized plot such as the Lineweaver-Burk plot for a graphical estimation.

Figure 3: Experimental workflow for an enzyme kinetic assay using S-2238.

Considerations for Accurate Kinetic Measurements

To ensure the reliability and reproducibility of kinetic data obtained using S-2238, several factors must be carefully controlled:

-

Temperature: Enzyme activity is highly dependent on temperature.[8] It is crucial to maintain a constant and accurately controlled temperature throughout the assay.

-

pH: The pH of the assay buffer can significantly influence enzyme activity. The optimal pH should be determined and maintained for the specific enzyme being studied.

-

Substrate and Enzyme Purity: The purity of both the S-2238 substrate and the enzyme preparation is critical for accurate kinetic measurements.

-

Reagent Stability: S-2238 solutions should be stored properly to avoid degradation.[4] It is recommended to prepare fresh solutions for each experiment.

-

Linear Range of the Assay: Ensure that the measurements are taken within the linear range of both the p-nitroaniline standard curve and the initial rate of the enzymatic reaction.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and accurately investigate the kinetics of p-nitroaniline release from S-2238, enabling a deeper understanding of enzyme function and the development of novel therapeutics.

References

- 1. aniara.com [aniara.com]

- 2. caymanchem.com [caymanchem.com]

- 3. diapharma.com [diapharma.com]

- 4. endotell.ch [endotell.ch]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 8. diapharma.com [diapharma.com]

- 9. Chromogenic Substrate Assay [bio-protocol.org]

An In-depth Technical Guide to Chromogenic Assays Using S-2238

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of chromogenic assays utilizing the synthetic substrate S-2238. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols necessary to accurately measure the activity of thrombin and related factors in various biological samples.

Core Principles of Chromogenic Assays with S-2238

Chromogenic assays are biochemical methods used to quantify the activity of an enzyme by measuring a color change produced during the enzymatic reaction.[1][2] In the context of S-2238, the target enzyme is thrombin (Factor IIa), a critical serine protease in the blood coagulation cascade.[3][4][5]

The substrate S-2238, chemically known as H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride, is a short peptide chain covalently linked to a chromophore, p-nitroaniline (pNA).[6][7] Thrombin specifically recognizes and cleaves the arginine-pNA bond in the S-2238 substrate.[8][9] This cleavage releases the yellow-colored pNA molecule, which can be quantified spectrophotometrically.[10][11] The rate of pNA release, measured as the change in absorbance at 405 nm, is directly proportional to the enzymatic activity of thrombin in the sample.[8][12]

This principle allows for the sensitive and specific determination of not only thrombin activity but also the activity of its activators (e.g., prothrombin) and inhibitors (e.g., antithrombin, heparin).[3][8][9]

Thrombin Signaling Pathway

Thrombin exerts its diverse physiological effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors.[13][14] Thrombin cleaves the N-terminal domain of PARs (specifically PAR1, PAR3, and PAR4), which creates a new N-terminus that acts as a tethered ligand, activating the receptor.[15][16] This activation initiates intracellular signaling cascades through various G-proteins, including Gαq, Gαi, and Gα12/13, leading to a multitude of cellular responses such as platelet activation, inflammation, and cell proliferation.[13][17]

Caption: Thrombin activates PARs, leading to G-protein mediated signaling cascades.

Quantitative Data for S-2238

The following table summarizes key quantitative parameters for the chromogenic substrate S-2238 and its interaction with thrombin.

| Parameter | Value | Reference |

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride | [8] |

| Molecular Formula | C₂₇H₃₆N₈O₅ · 2HCl | [10] |

| Molecular Weight | 625.6 g/mol | [6][7] |

| Appearance | White lyophilized powder | [11] |

| Solubility | >10 mmol/L in H₂O | [6][8] |

| Absorbance Maximum (λmax) of pNA | 380 nm | [8] |

| Recommended Reading Wavelength | 405 nm | [8][10] |

| Molar Extinction Coefficient (ε) of pNA at 405 nm | 9600 M⁻¹cm⁻¹ | [8] |

| Km for Human Thrombin | 0.7 x 10⁻⁵ mol/L | [12][18] |

| Vmax for Human Thrombin | 1.7 x 10⁻⁷ mol/min · NIH-U | [12][18] |

| Km for Bovine Thrombin | 0.9 x 10⁻⁵ mol/L | [12][18] |

| Vmax for Bovine Thrombin | 2.2 x 10⁻⁷ mol/min · NIH-U | [12][18] |

| Storage (Lyophilized) | 2-8°C, protected from light | [8] |

| Storage (1 mmol/L in H₂O) | 2-8°C for up to 6 months | [8] |

Experimental Protocols

Materials

-

Chromogenic Substrate S-2238™ (lyophilized powder)

-

Human or Bovine Thrombin

-

Tris Buffer (e.g., 50 mM Tris, pH 8.3-8.4, containing 0.15 M NaCl)

-

Distilled or sterile water

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

Microplates (96-well) or cuvettes

-

Acid stop solution (e.g., 20% acetic acid or 1 M citric acid) - for endpoint assays[8][19]

Reagent Preparation

-

S-2238 Stock Solution (e.g., 1-2 mmol/L):

-

Allow the S-2238 vial to reach room temperature before opening to avoid condensation, as the substance is hygroscopic.[8]

-

Reconstitute the lyophilized powder with the appropriate volume of distilled water. For example, to prepare a 1 mmol/L solution from a 25 mg vial (MW: 625.6), dissolve the contents in 40 mL of distilled water.[8]

-

If solubility is an issue, sonication may be helpful, or the substrate can be dissolved in DMSO and then diluted in water (final DMSO concentration should not exceed 10%).[8][10]

-

Store the stock solution at 2-8°C for up to 6 months.[8]

-

-

Tris Buffer (50 mM, pH 8.4):

-

Dissolve 6.1 g of Tris base in approximately 900 mL of distilled water.

-

Adjust the pH to 8.4 at 25°C using 1 M HCl.

-

Bring the final volume to 1000 mL with distilled water.

-

Store at 2-8°C. The buffer is stable for up to two months if not contaminated.[8]

-

-

Thrombin Solution:

-

Prepare a stock solution of human or bovine thrombin in a suitable buffer (e.g., 0.15 M NaCl). The activity should be determined and diluted to the desired working concentration (e.g., 14 nkat/mL or approximately 6 NIH-U/mL) for the assay.[8]

-

Assay Procedure (Kinetic Method)

This protocol describes a general kinetic assay for measuring thrombin activity. The volumes can be adjusted for different formats (e.g., cuvettes or microplates).

Caption: A typical workflow for a kinetic S-2238 chromogenic assay.

-

Set up the reaction: In a microplate well, add the appropriate volume of Tris buffer and the sample containing thrombin (or a thrombin standard). The final volume will depend on the desired final concentrations and the total reaction volume.

-

Pre-incubation: Pre-warm the microplate and reagents to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction: Add the S-2238 working solution to each well to start the enzymatic reaction.

-

Measurement: Immediately place the microplate in a temperature-controlled microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).[19]

-

Data Analysis: Determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time curve. The thrombin activity is directly proportional to this rate.

Assay Procedure (Endpoint Method)

-

Set up the reaction: Follow steps 1 and 2 from the kinetic method.

-

Initiate the reaction: Add the S-2238 working solution and incubate for a fixed period (e.g., 5-15 minutes) at a constant temperature (e.g., 37°C).

-

Stop the reaction: Add a stop solution (e.g., 20% acetic acid) to each well to terminate the enzymatic reaction.

-

Measurement: Read the absorbance of each well at 405 nm.

-

Data Analysis: The final absorbance value is proportional to the amount of pNA released and thus to the thrombin activity. A standard curve using known concentrations of thrombin should be prepared to quantify the activity in the unknown samples.

Applications

The S-2238 chromogenic assay is a versatile tool with numerous applications in hemostasis research and clinical diagnostics:

-

Determination of Prothrombin in Plasma: Prothrombin is converted to thrombin, which is then measured.[8][20][21]

-

Measurement of Antithrombin (AT) Activity: A known excess of thrombin is added to plasma containing heparin. The remaining thrombin activity is inversely proportional to the AT activity.[8][9]

-

Quantification of Heparin: In the presence of excess antithrombin, the rate of thrombin inhibition is dependent on the heparin concentration.[8]

-

Assay of Platelet Factor 3: This assay measures the contribution of platelets to thrombin generation.[8]

Limitations and Considerations

-

Specificity: While S-2238 is highly specific for thrombin, other serine proteases might show some minimal activity. Assay conditions can be optimized to enhance specificity.[18]

-

Interference: Samples with high levels of bilirubin, hemoglobin, or lipids can interfere with absorbance readings. Sample blanks may be necessary in these cases, especially for the endpoint method.[8]

-

Discrepancies with Clotting Assays: In certain conditions, such as congenital dysprothrombinemias, the amidolytic activity measured by S-2238 may not perfectly correlate with the clotting activity measured by traditional coagulation assays.[20][21]

-

Assay Optimization: For automated systems, the addition of reagents like polyethylene glycol (PEG) or Tween-80 may be necessary to improve the linearity of standard curves.[22]

References

- 1. goldbio.com [goldbio.com]

- 2. goldbio.com [goldbio.com]

- 3. quadratech.co.uk [quadratech.co.uk]

- 4. medkoo.com [medkoo.com]

- 5. Thrombin Substrate S2238 1 mg [anaspec.com]

- 6. Diapharma Group, Inc. S-2238 CHROMOGENIX SUB 25MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. CHROMOGENIC SUBSTRATE S-2238™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 8. diapharma.com [diapharma.com]

- 9. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. bio-equip.cn [bio-equip.cn]

- 12. endotell.ch [endotell.ch]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 16. researchgate.net [researchgate.net]

- 17. ashpublications.org [ashpublications.org]

- 18. aniara.com [aniara.com]

- 19. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 20. Chromogenic substrate (S-2238) prothrombin assay in prothrombin deficiencies and abnormalities. Lack of identity with clotting assays in congenital dysprothrombinemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Improved assay conditions for automated antithrombin III determinations with the chromogenic substrate S-2238 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to H-D-Phe-Pip-Arg-pNA dihydrochloride: Properties and Applications in Thrombin Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic substrate H-D-Phe-Pip-Arg-pNA dihydrochloride, also known as S-2238. It details its chemical properties, and its primary application in the quantitative determination of thrombin and antithrombin III (AT-III) activity. This document offers comprehensive experimental protocols and visual workflows to facilitate its use in research and drug development settings.

Core Properties

This compound is a synthetic peptide substrate designed to mimic the N-terminal sequence of the Aα chain of fibrinogen, the natural substrate for thrombin. This specificity makes it a valuable tool for studying coagulation and the enzymes involved in this cascade.

| Property | Value |

| Chemical Formula | C27H38Cl2N8O5 |

| Molecular Weight | 625.55 g/mol |

| Synonyms | S-2238 dihydrochloride |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Principle of Thrombin Activity Measurement

The utility of this compound lies in its chromogenic properties. The peptide sequence specifically recognizes and is cleaved by thrombin. This enzymatic cleavage releases the p-nitroaniline (pNA) moiety, a chromophore that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the thrombin activity in the sample.[1]

Experimental Protocol: Antithrombin III (AT-III) Activity Assay

This protocol outlines a method for determining the activity of antithrombin III in plasma samples using this compound. The assay measures the residual activity of a known amount of thrombin after its inhibition by the AT-III-heparin complex.

1. Reagents and Materials:

-

This compound (S-2238)

-

Thrombin

-

Tris Buffer with Heparin (pH 8.4)

-

Plasma samples (citrated)

-

Distilled water

-

Acetic acid (20%) for acid-stopped method (optional)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Incubator or water bath at 37°C

-

Cuvettes or microplates

2. Reagent Preparation:

-

Chromogenic Substrate (S-2238) Solution: Reconstitute the lyophilized S-2238 in distilled water.[2] The final concentration may vary depending on the specific assay requirements.

-

Thrombin Solution: Reconstitute lyophilized thrombin in a suitable buffer (e.g., 0.15 mol/l NaCl solution) to a known activity, for example, 14 nkat/ml.[3]

-

Tris/Heparin Buffer: Prepare a Tris buffer solution containing heparin at a pH of 8.4.[2]

3. Assay Procedure:

-

Sample Preparation: Centrifuge freshly drawn venous blood collected in trisodium citrate at 2000 x g for 10-20 minutes at 20-25°C to obtain plasma.[2]

-

Incubation:

-

Pre-warm all reagents and samples to 37°C.

-

In a reaction tube or microplate well, mix the plasma sample with an excess of heparin to form the AT-III-heparin complex.

-

Add a known excess amount of thrombin to the mixture and incubate for a defined period. During this time, the AT-III-heparin complex will inhibit a portion of the thrombin.

-

-

Chromogenic Reaction:

-

Add the this compound solution to the reaction mixture to initiate the chromogenic reaction. The residual, uninhibited thrombin will cleave the substrate, releasing pNA.

-

-

Measurement:

-

Initial Rate Method: Measure the change in absorbance at 405 nm over time (ΔA/min) using a spectrophotometer with a temperature-controlled cuvette holder at 37°C.[2][3]

-

Acid-Stopped Method: After a specific incubation time, stop the reaction by adding acetic acid.[2] Read the final absorbance of the released pNA at 405 nm.

-

-

Calculation: The antithrombin activity is inversely proportional to the measured absorbance, as a higher AT-III activity results in less residual thrombin to cleave the substrate. The results are typically compared to a standard curve prepared with known concentrations of an antithrombin standard.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of antithrombin activity using this compound.

Caption: Workflow for Antithrombin III Activity Assay.

Signaling Pathway Representation

As this compound is utilized in a biochemical assay to measure enzymatic activity, a classical signaling pathway diagram is not applicable. The core interaction is a direct enzymatic cleavage of the substrate by thrombin. The following diagram illustrates this fundamental relationship.

Caption: Enzymatic Cleavage of S-2238 by Thrombin.

References

S-2238 Substrate: A Technical Guide for Researchers

An in-depth guide on the chromogenic substrate S-2238, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its properties, mechanism of action, and applications, complete with detailed experimental protocols and data presented for easy interpretation.

Introduction to S-2238

S-2238 is a synthetic chromogenic substrate highly specific for the serine protease thrombin.[1][2][3] Its chemical formula is H-D-Phe-Pip-Arg-pNA·2HCl, with a molecular weight of 625.6 g/mol .[2][4] The substrate is designed to mimic the natural substrate of thrombin, fibrinogen, specifically the N-terminal portion of the A alpha chain.[5] This specificity makes S-2238 an invaluable tool in hemostasis research and clinical diagnostics for measuring thrombin activity and, consequently, the factors that influence its generation and inhibition.

Upon cleavage by thrombin, S-2238 releases the chromophore p-nitroaniline (pNA), which imparts a yellow color to the solution. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the thrombin activity in the sample.[3][6][7] This principle allows for the quantitative determination of various components of the coagulation cascade.

Physicochemical and Kinetic Properties

Understanding the fundamental properties of S-2238 is crucial for its effective application in experimental settings.

| Property | Value | Source |

| Chemical Formula | H-D-Phe-Pip-Arg-pNA·2HCl | [2][4] |

| Molecular Weight | 625.6 g/mol | [2][4] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water and DMSO | [3][8] |

| Maximum Absorbance (pNA) | 405 nm | [3][6] |

| Molar Extinction Coefficient (pNA at 405 nm) | 9600 M⁻¹cm⁻¹ | [6] |

| Purity | ≥98% | [3][8] |

Kinetic Parameters:

The efficiency of S-2238 as a thrombin substrate is characterized by its Michaelis-Menten kinetic parameters, Km and Vmax.

| Enzyme Source | Km (Michaelis constant) | Vmax (Maximum velocity) | Conditions | Source |

| Human Thrombin | 0.7 x 10⁻⁵ mol/L | 1.7 x 10⁻⁷ mol/min per NIH-U | 37°C, 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [7][9] |

| Bovine Thrombin | 0.9 x 10⁻⁵ mol/L | 2.2 x 10⁻⁷ mol/min per NIH-U | 37°C, 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [7][9] |

Mechanism of Action

The enzymatic reaction underlying the use of S-2238 is a simple hydrolysis reaction catalyzed by thrombin.

Caption: Enzymatic cleavage of S-2238 by thrombin to produce p-nitroaniline.

Applications and Experimental Protocols

S-2238 is a versatile substrate used in various assays to assess the coagulation system. The primary applications include the determination of antithrombin, heparin, and prothrombin.[4][6]

Antithrombin Activity Assay

This assay measures the activity of antithrombin (AT), a key inhibitor of thrombin. The principle involves incubating a plasma sample with a known excess of heparin and thrombin. The AT in the plasma, potentiated by heparin, neutralizes a portion of the thrombin. The remaining thrombin activity is then measured using S-2238.

Experimental Protocol:

-

Reagent Preparation:

-

Tris Buffer: 50 mM Tris, 0.15 M NaCl, pH 8.3. Add 0.2% BSA.

-

S-2238 Stock Solution (5.6 mM): Dissolve 25 mg of S-2238 in 7.14 mL of sterile water.[6] Store at 2-8°C.

-

Working S-2238 Solution (0.56 mM): Dilute the stock solution 1:10 with Tris buffer.

-

Thrombin Solution: Reconstitute human or bovine thrombin to a concentration of approximately 6 NIH-U/mL (14 nkat/mL) in 0.15 M NaCl.[6]

-

Heparin Solution: Prepare a solution of heparin at a concentration that ensures complete activation of antithrombin in the sample.

-

-

Assay Procedure (Microplate Method):

-

Pipette 20 µL of patient plasma or control into a microplate well.

-

Add 100 µL of a solution containing an excess of heparin to each well and mix.

-

Incubate for 2 minutes at 37°C.

-

Add 50 µL of the thrombin solution to each well and incubate for exactly 1 minute at 37°C.

-

Add 50 µL of the working S-2238 solution to initiate the chromogenic reaction.

-

Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of pNA formation is inversely proportional to the antithrombin activity.

-

Caption: Workflow for the determination of antithrombin activity using S-2238.

Heparin Assay

This assay quantifies the concentration of heparin in a plasma sample. The principle is similar to the antithrombin assay, but in this case, purified antithrombin is added in excess to ensure that the formation of the heparin-antithrombin complex is dependent on the heparin concentration in the sample.

Experimental Protocol:

-

Reagent Preparation:

-

Tris Buffer with BSA: 50 mM Tris, 0.15 M NaCl, pH 8.3 with 0.2% BSA.[6]

-

S-2238 Stock Solution (5.6 mM): Prepare as described in section 4.1.

-

Working S-2238 Solution (0.56 mM): Dilute the stock solution 1:10 with Tris buffer.

-

Thrombin Solution: Prepare as described in section 4.1.

-

Antithrombin Solution: Reconstitute purified antithrombin to a concentration that is in excess relative to the expected heparin concentrations.

-

-

Assay Procedure (Microplate Method):

-

Pipette 20 µL of patient plasma or control into a microplate well.

-

Add 100 µL of the excess antithrombin solution to each well and mix.

-

Incubate for 2 minutes at 37°C.

-

Add 50 µL of the thrombin solution to each well and incubate for exactly 1 minute at 37°C.

-

Add 50 µL of the working S-2238 solution.

-

Measure the change in absorbance at 405 nm. The rate of color development is inversely proportional to the heparin concentration.

-

Data Interpretation and Standardization

The rate of change in absorbance (ΔA/min) at 405 nm is the primary raw data point. This rate is proportional to the enzymatic activity.[7] For quantitative assays, a standard curve should be generated using calibrators with known concentrations of the analyte (e.g., antithrombin or heparin). The concentration of the analyte in unknown samples is then determined by interpolation from this standard curve.

An activity of ΔA/min = 0.05 at 37°C is typically obtained with 0.1 mmol/L substrate and 0.03 NIH-U/mL of bovine thrombin or 0.04 U/mL of human thrombin.[7]

Storage and Stability

Proper storage of S-2238 is critical to ensure its performance and shelf-life.

| Form | Storage Temperature | Stability | Notes | Source |

| Lyophilized Powder | 2-8°C | Stable until the expiration date | Hygroscopic, should be stored dry and protected from light. | [7][9] |

| Stock Solution (1 mmol/L in water) | 2-8°C | At least 6 months | Avoid microbial contamination. | [7][9] |

| Stock Solution (-20°C) | -20°C | 1 month | Store sealed, away from moisture and light. | [5] |

| Stock Solution (-80°C) | -80°C | 6 months | Store sealed, away from moisture and light. | [5] |

Conclusion

S-2238 is a robust and reliable chromogenic substrate for the specific measurement of thrombin activity. Its well-characterized properties and versatility make it an essential tool for researchers and clinicians in the field of hemostasis. By following standardized protocols and understanding the principles of the assay, users can obtain accurate and reproducible results for the assessment of key coagulation factors. It is important to note that while amidolytic activity measured by S-2238 correlates well with clotting activity in many scenarios, discrepancies can arise in the case of certain dysprothrombinemias.[10] Therefore, results should be interpreted in the context of the specific clinical or research question.

References

- 1. quadratech.co.uk [quadratech.co.uk]

- 2. S-2238™ | Chromogenic Substrates - Thrombin [coachrom.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CHROMOGENIC SUBSTRATE S-2238™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. diapharma.com [diapharma.com]

- 7. endotell.ch [endotell.ch]

- 8. S-2238 (hydrochloride) | CAS 160192-34-7 | Cayman Chemical | Biomol.com [biomol.com]

- 9. aniara.com [aniara.com]

- 10. Chromogenic substrate (S-2238) prothrombin assay in prothrombin deficiencies and abnormalities. Lack of identity with clotting assays in congenital dysprothrombinemias - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-D-Phe-Pip-Arg-pNA dihydrochloride (S-2238) for Researchers

This technical guide provides comprehensive information on H-D-Phe-Pip-Arg-pNA dihydrochloride, a widely used chromogenic substrate for thrombin. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, supplier information, mechanism of action, and its application in the quantitative determination of antithrombin III (AT-III) activity.

Core Compound Information

Chemical Name: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide dihydrochloride

Common Name: S-2238 dihydrochloride

CAS Number: 62354-65-8

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₇H₃₆N₈O₅ · 2HCl |

| Molecular Weight | 625.6 g/mol |

| Appearance | Solid powder |

| Solubility | > 10 mmol/L in water |

| Storage Temperature | -20°C to -80°C |

| Stability | Stable for over 6 months in aqueous solution at 2-8°C. The solid form is hygroscopic and should be stored dry. |

Supplier Information

This compound is available from several reputable suppliers of biochemicals and research reagents. Notable suppliers include:

Pricing and availability may vary, and it is recommended to consult the respective supplier's website for the most current information.

Mechanism of Action and Application

H-D-Phe-Pip-Arg-pNA is a synthetic chromogenic substrate that mimics the natural substrate of thrombin. Its primary application is in the colorimetric assay of thrombin activity. The reaction mechanism is straightforward: in the presence of thrombin, the substrate is cleaved at the arginine-p-nitroaniline bond, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA release, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the thrombin activity in the sample.[1]

This principle is widely employed for the functional assay of antithrombin III (AT-III), a key serine protease inhibitor in the coagulation cascade. In this assay, a known excess of thrombin is incubated with a plasma sample containing AT-III. The AT-III in the sample inhibits a portion of the thrombin. The remaining, uninhibited thrombin activity is then measured using the S-2238 substrate. The amount of pNA released is inversely proportional to the AT-III activity in the sample.[5][6]

Quantitative Data

The interaction between S-2238 and thrombin has been characterized by Michaelis-Menten kinetics. The following table summarizes the kinetic parameters for human and bovine thrombin.

| Enzyme | Michaelis-Menten Constant (K_m) |

| Human Thrombin | 0.7 x 10⁻⁵ mol/L[7][8] |

| Bovine Thrombin | 0.9 x 10⁻⁵ mol/L[7][8] |

Experimental Protocols

Materials

-

This compound (S-2238)

-

Tris Buffer (e.g., 50 mM Tris, 175 mM NaCl, pH 8.4 at 25°C)

-

Human or Bovine Thrombin

-

Heparin

-

Citrated plasma sample

-

20% Acetic Acid or 2% Citric Acid (for endpoint assays)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

Incubator or water bath at 37°C

Detailed Protocol for Antithrombin III Activity Assay

This protocol is a two-stage chromogenic assay.

Stage 1: Inhibition of Thrombin by Antithrombin III

-

Prepare a plasma dilution: Dilute the citrated plasma sample with Tris buffer. The dilution factor will depend on the expected AT-III activity and should be optimized in your laboratory.

-

Incubation with Thrombin and Heparin: In a microplate well or a cuvette, mix the diluted plasma sample with a solution of heparin and a known excess of thrombin.

-

Incubate: Incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C to allow the AT-III in the plasma to inhibit the thrombin.

Stage 2: Measurement of Residual Thrombin Activity

-

Add S-2238 Substrate: After the initial incubation, add a pre-warmed solution of this compound to the mixture.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance at 405 nm over time using a microplate reader or spectrophotometer. The rate of increase in absorbance is proportional to the residual thrombin activity.

-

Endpoint Measurement (Alternative): Alternatively, after a fixed incubation time with the substrate (e.g., 3 minutes), stop the reaction by adding a strong acid like 20% acetic acid or 2% citric acid.[8] Then, measure the final absorbance at 405 nm.

-

Data Analysis: The AT-III activity in the sample is inversely proportional to the measured absorbance. A standard curve can be generated using plasma with known AT-III concentrations to quantify the activity in the test samples.

Visualizations

Signaling Pathway: The Coagulation Cascade

Caption: The Coagulation Cascade and the Role of Antithrombin III.

Experimental Workflow: Antithrombin III Chromogenic Assay

Caption: Workflow of the two-stage chromogenic assay for Antithrombin III activity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Purchase Directly from H-D-Phe-Pip-Arg-pNA.2HCl | China H-D-Phe-Pip-Arg-pNA.2HCl Supplies [liwei-peptide.com]

- 5. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diapharma.com [diapharma.com]

- 7. diapharma.com [diapharma.com]

- 8. aniara.com [aniara.com]

Methodological & Application

Application Notes and Protocols for Thrombin Activity Assay Using H-D-Phe-Pip-Arg-pNA Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease, plays a pivotal role in the blood coagulation cascade by converting fibrinogen to fibrin. The quantification of thrombin activity is crucial in various research and clinical settings, including the study of hemostasis, thrombosis, and the development of anticoagulant drugs. H-D-Phe-Pip-Arg-pNA dihydrochloride, also known as S-2238, is a highly specific chromogenic substrate for thrombin.[1][2][3] It mimics the natural substrate of thrombin, the N-terminal sequence of the Aα chain of fibrinogen.[1][2] The enzymatic action of thrombin cleaves the bond between arginine (Arg) and p-nitroaniline (pNA), releasing the yellow chromophore pNA.[1][4] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the thrombin activity in the sample.[4][5][6] This method provides a sensitive, accurate, and straightforward approach to determine thrombin activity.[2][7]

Principle of the Assay

The enzymatic reaction underlying the assay is as follows:

H-D-Phe-Pip-Arg-pNA Thrombin⟶ H-D-Phe-Pip-Arg-OH + pNA

The rate of p-nitroaniline (pNA) formation is monitored spectrophotometrically at 405 nm. This kinetic measurement allows for the precise determination of thrombin activity.

Signaling Pathway Diagram

Caption: Enzymatic cleavage of the chromogenic substrate by thrombin.

Quantitative Data Summary

The following table summarizes the kinetic parameters of this compound with human and bovine thrombin. These values were determined at 37°C in 0.05 mol/L Tris buffer, pH 8.3, with an ionic strength of 0.15.[6][8][9]

| Enzyme Source | Michaelis-Menten Constant (Km) | Maximum Reaction Velocity (Vmax) per NIH-U |

| Human Thrombin | 0.7 x 10-5 mol/L | 1.7 x 10-7 mol/min |

| Bovine Thrombin | 0.9 x 10-5 mol/L | 2.2 x 10-7 mol/min |

Experimental Protocols

This section provides detailed methodologies for the determination of thrombin activity using this compound. The protocol can be adapted for kinetic or endpoint measurements.

Materials and Reagents

-

This compound (S-2238)[4]

-

Human or Bovine Thrombin (for standard curve)[8]

-

Tris Buffer (0.05 M, pH 8.4) containing 0.30 M NaCl[9]

-

Citric Acid (2%) or Acetic Acid (50%) for endpoint assays

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Incubator set to 37°C

-

Deionized or distilled water

Reagent Preparation

-

Tris Buffer (0.05 M, pH 8.4, 0.30 M NaCl): Dissolve 6.05 g of Tris base and 17.54 g of NaCl in approximately 900 mL of deionized water. Adjust the pH to 8.4 at 25°C with 1 M HCl. Bring the final volume to 1 L with deionized water.

-

H-D-Phe-Pip-Arg-pNA Stock Solution (1-2 mmol/L): Reconstitute the lyophilized substrate in deionized water to a concentration of 1 to 2 mmol/L.[4][9] For example, to prepare a 1.25 mg/mL solution, reconstitute with the appropriate volume of water.[9] This stock solution is stable for over 6 months when stored at 2-8°C.[4][6]

-

Thrombin Standard Stock Solution: Reconstitute lyophilized human or bovine thrombin in Tris buffer to a known concentration (e.g., 10 NIH-U/mL). Aliquot and store at -20°C or -80°C.

-

Thrombin Working Standards: Prepare a serial dilution of the thrombin stock solution in Tris buffer to generate a standard curve (e.g., 0-1 NIH-U/mL).

Assay Workflow Diagram

Caption: General workflow for the thrombin activity assay.

Kinetic Assay Protocol

-

Set the microplate reader to 37°C.

-

Add 80 µL of Tris buffer to each well of a 96-well microplate.

-

Add 10 µL of thrombin standard or sample to the appropriate wells.

-

Pre-incubate the plate at 37°C for 3-5 minutes.

-

Initiate the reaction by adding 10 µL of the H-D-Phe-Pip-Arg-pNA stock solution to each well.

-

Immediately start measuring the absorbance at 405 nm every minute for 10-30 minutes.

-

Calculate the rate of change in absorbance (ΔA/min) for each well. The initial, linear portion of the reaction curve should be used for this calculation.

-

Generate a standard curve by plotting the ΔA/min of the thrombin standards against their known concentrations.

-

Determine the thrombin activity in the samples by interpolating their ΔA/min values from the standard curve.

Endpoint Assay Protocol

-

Add 80 µL of Tris buffer to each well of a 96-well microplate.

-

Add 10 µL of thrombin standard or sample to the appropriate wells.

-

Pre-incubate the plate at 37°C for 3-5 minutes.

-

Initiate the reaction by adding 10 µL of the H-D-Phe-Pip-Arg-pNA stock solution to each well.

-

Incubate the plate at 37°C for a fixed period (e.g., 10 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range for all samples.

-

Stop the reaction by adding 50 µL of 2% citric acid or 50% acetic acid to each well.

-

Read the final absorbance at 405 nm.

-

Subtract the absorbance of a blank (containing no thrombin) from all readings.

-

Generate a standard curve by plotting the background-subtracted absorbance of the thrombin standards against their known concentrations.

-

Determine the thrombin activity in the samples by interpolating their absorbance values from the standard curve.

Applications

This assay is versatile and can be applied in various research contexts:

-

Enzyme Kinetics: Determination of Km and Vmax for thrombin and its variants.[8][9]

-

Inhibitor Screening: Evaluation of the potency of novel anticoagulant compounds by measuring the inhibition of thrombin activity.[10]

-

Coagulation Research: Measurement of thrombin generation in plasma or whole blood.[11]

-

Quality Control: Assessment of the activity of purified thrombin preparations.

Troubleshooting

-

High Background Absorbance: This may be due to spontaneous hydrolysis of the substrate. Ensure the substrate solution is fresh and stored properly.

-

Low Signal: The thrombin concentration may be too low, or the incubation time may be too short. Optimize these parameters accordingly.

-

Non-linear Reaction Rate: This can occur at high thrombin concentrations, leading to rapid substrate depletion. Dilute the samples to ensure the reaction rate is within the linear range.

By following these detailed protocols, researchers can reliably and accurately quantify thrombin activity for a wide range of applications in basic research and drug development.

References

- 1. tribioscience.com [tribioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. diapharma.com [diapharma.com]

- 5. caymanchem.com [caymanchem.com]

- 6. diapharma.com [diapharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. endotell.ch [endotell.ch]

- 9. aniara.com [aniara.com]

- 10. Assay: Competitive inhibition of human thrombin using D-Phe-Pip-Arg-pNA as substrate preincubated for 10 mins followed by substrate addition measured... - ChEMBL [ebi.ac.uk]

- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

Application Notes and Protocols for Antithrombin III (AT-III) Activity Measurement Using Chromogenic Substrate S-2238

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring Antithrombin III (AT-III) activity using the chromogenic substrate S-2238. The protocols and data presented are intended to assist researchers, scientists, and drug development professionals in accurately quantifying AT-III activity in plasma samples.

Principle of the Assay

The determination of AT-III activity using the chromogenic substrate S-2238 is based on the inhibitory action of AT-III on thrombin. The assay principle involves the following steps:

-

Formation of the AT-III-Heparin Complex : In the presence of an excess of heparin, AT-III in the plasma sample forms a complex with heparin. This complex is a potent and rapid inhibitor of thrombin.

-

Inhibition of Thrombin : A known excess amount of thrombin is added to the sample. The AT-III-heparin complex neutralizes a portion of this thrombin in a stoichiometric 1:1 ratio.

-

Chromogenic Substrate Cleavage : The residual, uninhibited thrombin then acts on the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA). Thrombin cleaves S-2238, releasing the chromophore p-nitroaniline (pNA).

-

Spectrophotometric Measurement : The rate of pNA release is measured photometrically at 405 nm. This rate is inversely proportional to the AT-III activity in the sample. The measurement can be performed using an initial rate method or an acid-stopped (endpoint) method.[1]

Signaling Pathway Diagram

The biochemical cascade of the AT-III activity assay is illustrated in the following diagram:

References

Prothrombin Assay Using Chromogenic Substrate S-2238: Application Notes and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothrombin, or Coagulation Factor II, is a pivotal zymogen in the coagulation cascade. Its activation to the serine protease thrombin is a critical event leading to the formation of a fibrin clot. Accurate measurement of prothrombin activity is essential in various research and clinical settings, including the investigation of coagulation disorders, the monitoring of anticoagulant therapy, and the development of novel antithrombotic drugs. This document provides a detailed protocol for the determination of prothrombin activity in plasma using the highly specific chromogenic substrate S-2238.

The assay is based on a two-step enzymatic reaction. In the first step, prothrombin in the plasma sample is quantitatively activated to meizothrombin or thrombin by a specific activator, such as Ecarin, a metalloprotease from the venom of the saw-scaled viper (Echis carinatus).[1] In the second step, the formed meizothrombin/thrombin enzymatically cleaves the chromogenic substrate S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline). This cleavage releases the chromophore p-nitroaniline (pNA), resulting in a yellow color that can be measured spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the prothrombin activity in the sample.[2][3]

Principle of the Assay

The prothrombin assay using S-2238 follows a straightforward enzymatic cascade that allows for the precise quantification of prothrombin activity.

Caption: Signaling pathway of the prothrombin chromogenic assay.

Materials and Reagents

Quantitative Data Summary

| Reagent | Stock Concentration | Working Concentration | Storage |

| Chromogenic Substrate S-2238 | 1-2 mmol/L in H₂O[2][3] | 0.1 - 0.56 mmol/L[4][5] | 2-8°C, protected from light[2][3] |

| Ecarin | Varies by supplier | 0.6 U/mL (typical)[1] | 2-8°C |

| Tris Buffer | 0.05 mol/L, pH 7.3-8.4[3] | Same as stock | 2-8°C |

| Bovine Serum Albumin (BSA) | 2% (w/v) | 0.2% (w/v) in Tris Buffer | 2-8°C |

| Human or Bovine Thrombin (for standard curve) | ~6 NIH-U/mL or 14 nkat/mL[6] | Serial dilutions | -20°C or below |

| Normal Pooled Plasma (for standard curve) | - | Diluted in Tris-BSA buffer | -20°C or below |

| Acetic Acid (for end-point method) | 20% (v/v) | Same as stock | Room Temperature |

Experimental Protocols

Preparation of Reagents

a. S-2238 Stock Solution (1 mmol/L):

-

Reconstitute 25 mg of S-2238 (MW: 625.6 g/mol ) in 40 mL of sterile distilled water.[6]

-

Mix gently until fully dissolved.

-

Store at 2-8°C, protected from light. This solution is stable for up to 6 months.[2][3]

b. Tris-BSA Buffer (0.05 M Tris, 0.2% BSA, pH 7.3):

-

Prepare a 0.05 M Tris buffer and adjust the pH to 7.3.

-

Add Bovine Serum Albumin (BSA) to a final concentration of 0.2% (w/v).

c. Ecarin Working Solution (0.6 U/mL):

-

Reconstitute lyophilized Ecarin with the buffer recommended by the supplier to a stock concentration.

-

Dilute the Ecarin stock solution with Tris-BSA buffer to a final working concentration of 0.6 U/mL. Prepare this solution fresh daily.[1]

d. Plasma Sample Preparation:

-

Collect whole blood in a tube containing 0.109 M sodium citrate (9 parts blood to 1 part citrate).[7]

-

Centrifuge at 2000-2500 x g for 15-20 minutes to obtain platelet-poor plasma.[7][8]

-

Carefully aspirate the plasma, avoiding the buffy coat.

-

For immediate use, store plasma at room temperature. For later use, store at -20°C or below.[9]

-

Before the assay, dilute the plasma samples (e.g., 1:40 or 1:80) with Tris-BSA buffer.

e. Standard Curve Preparation (using Normal Pooled Plasma):

-

Prepare a series of dilutions of calibrated normal pooled plasma in Tris-BSA buffer to create a standard curve (e.g., 100%, 50%, 25%, 12.5%, and 0% prothrombin activity). A 1:40 dilution of normal plasma can be considered as 100% activity.

Assay Procedure (Microplate Method)

The following diagram outlines the key steps in the experimental workflow for the prothrombin assay.

Caption: Experimental workflow for the microplate-based prothrombin assay.

Step-by-Step Protocol:

-

Dispense Samples and Standards: Pipette 50 µL of each diluted plasma sample and standard into the wells of a 96-well microplate.

-

Pre-incubation: Pre-incubate the microplate at 37°C for 2-4 minutes.[10]

-

Prothrombin Activation: Add 50 µL of the Ecarin working solution to each well.

-

Incubation with Activator: Incubate the plate at 37°C for 3 minutes to allow for the activation of prothrombin.[10]

-

Substrate Addition: Add 50 µL of pre-warmed S-2238 solution to each well to initiate the chromogenic reaction.

-

Measurement:

-